(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate
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Overview
Description
(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate is a chemical compound with the molecular formula C11H7Cl2NO2S. It is known for its applications in various scientific fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate typically involves the reaction of 3-chlorobenzoic acid with (2-chloro-1,3-thiazol-5-yl)methanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-1,3-thiazol-5-yl)methyl benzoate
- (2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate
- (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate
Uniqueness
(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate is unique due to the specific positioning of the chlorine atoms and the thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-8-3-1-2-7(4-8)10(15)16-6-9-5-14-11(13)17-9/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELFHXGDUZRKCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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